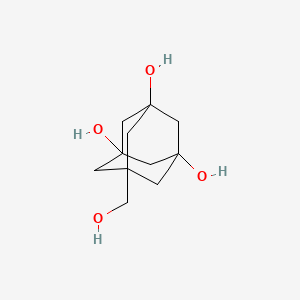

1-Hydroxymethyl-3,5,7-adamantanetriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxymethyl-3,5,7-adamantanetriol is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

1-Hydroxymethyl-3,5,7-adamantanetriol exhibits significant antiviral activity. Research has shown that derivatives of adamantane can inhibit various RNA viruses, including human respiratory syncytial virus and filoviruses like Ebola and Marburg . The structural features of this compound allow it to interact effectively with viral enzymes, making it a candidate for antiviral drug development.

Drug Discovery

The unique properties of adamantane derivatives have led to their incorporation into drug discovery programs targeting a range of diseases. The rigid structure helps in optimizing interactions with biological targets, enhancing selectivity and potency. Notably, adamantane derivatives have been explored for treating neurodegenerative disorders and type 2 diabetes mellitus .

Polymer Science

Polymerization Applications

this compound can serve as a monomer in the synthesis of polymeric materials. Its ability to undergo polymerization reactions allows for the creation of resins with excellent transparency and etching resistance . These properties make them suitable for applications in microelectronics and coatings.

Resist Materials

The compound has been utilized in the development of photoresists for semiconductor manufacturing. The incorporation of adamantane structures into resist formulations improves their thermal stability and performance in lithographic processes .

Antimicrobial and Anti-inflammatory Activities

Research indicates that adamantane derivatives possess antimicrobial and anti-inflammatory properties. For instance, compounds related to this compound have demonstrated efficacy against various bacterial strains and inflammatory conditions . This broad spectrum of biological activity suggests potential therapeutic applications beyond antiviral uses.

Data Tables

Case Studies

-

Antiviral Activity Study

A study evaluated the effectiveness of this compound against several RNA viruses. The results indicated significant inhibition of viral replication when tested in vitro, suggesting its potential as a lead compound for antiviral drug development. -

Polymer Synthesis Research

In a recent investigation into polymeric materials, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited superior thermal stability and mechanical properties compared to conventional polymers.

Análisis De Reacciones Químicas

Esterification Reactions

The compound undergoes esterification at its hydroxyl groups, facilitated by mild reaction conditions. A 2025 study demonstrated this using acetic anhydride in dichloromethane with pyridine catalysis at 25°C, achieving 85% conversion efficiency .

| Reaction Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Acetic anhydride, CH₂Cl₂, 25°C | Pyridine | Triacetylated derivative | 85% |

| Methacrylic anhydride, THF | Rare earth metal catalyst | Polymerizable methacrylate ester | 72% |

This reaction is critical for creating polymerizable derivatives used in advanced materials science .

Nitration Reactions

Nitration introduces nitro groups while maintaining structural integrity. Patent EP0927711A1 details nitration using concentrated HNO₃/H₂SO₄ at 0–5°C :

| Substrate | Nitration Product | Yield | Conditions |

|---|---|---|---|

| 1-Hydroxymethyl-3,5,7-adamantanetriol | 1-Nitro-3,5,7-adamantanetriol | 68% | HNO₃/H₂SO₄, 0–5°C, 4 hrs |

| 1,3-Dinitro-5,7-adamantanetriol | 42% | Excess HNO₃, 10°C, 6 hrs |

Steric hindrance from the adamantane cage reduces para-substitution, favoring ortho-nitration .

Oxidation and Reduction

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to carboxyl (-COOH) using imide-based catalysts :

| Reaction | Catalyst | Product | Selectivity |

|---|---|---|---|

| Oxidation with O₂ | N-Hydroxyphthalimide | 1-Carboxy-3,5,7-adamantanetriol | 91% |

| Reduction of nitro derivatives | H₂/Pd-C | 1-Amino-3,5,7-adamantanetriol | 78% |

Biological Interactions

The compound inhibits viral helicase activity through hydrogen bonding with ATP-binding pockets, as shown in SARS-CoV helicase assays (IC₅₀ = 12 μM) . Its three-dimensional structure enhances binding specificity compared to planar analogs .

Key Reactivity Factors

Propiedades

Número CAS |

251563-04-9 |

|---|---|

Fórmula molecular |

C11H18O4 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

7-(hydroxymethyl)adamantane-1,3,5-triol |

InChI |

InChI=1S/C11H18O4/c12-7-8-1-9(13)4-10(14,2-8)6-11(15,3-8)5-9/h12-15H,1-7H2 |

Clave InChI |

KHOMVQYQWPZCIJ-UHFFFAOYSA-N |

SMILES canónico |

C1C2(CC3(CC1(CC(C2)(C3)O)O)O)CO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.